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Compound of Interest

Compound Name: (S)-(1-Methoxyethyl)benzene

Cat. No.: B15281690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chiral molecule [(1S)-1-

methoxyethyl]benzene, a compound of interest in synthetic organic chemistry and drug

discovery. The document details its chemical identity, physicochemical properties, and provides

a detailed experimental protocol for its enantioselective synthesis. Furthermore, it explores the

potential applications of this compound as a chiral building block in medicinal chemistry,

supported by spectroscopic data and a discussion of its role in the synthesis of

pharmacologically active molecules.

Introduction
[(1S)-1-methoxyethyl]benzene, a chiral ether, holds significance as a valuable intermediate and

building block in asymmetric synthesis. Its stereodefined center makes it a crucial component

in the construction of complex chiral molecules, particularly in the pharmaceutical industry

where the enantiomeric purity of a drug candidate can determine its efficacy and safety profile.

This guide aims to provide a detailed resource for researchers and professionals working with

this compound, covering its synthesis, properties, and potential applications.

Chemical Identity and Properties
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The IUPAC name for (S)-(1-Methoxyethyl)benzene is [(1S)-1-methoxyethyl]benzene[1][2]. It is

a colorless to yellow liquid with the molecular formula C₉H₁₂O and a molecular weight of

136.19 g/mol [1][3].

Table 1: Physicochemical Properties of [(1S)-1-methoxyethyl]benzene

Property Value Reference

IUPAC Name [(1S)-1-methoxyethyl]benzene [1][2]

Molecular Formula C₉H₁₂O [1][3]

Molecular Weight 136.19 g/mol [1][3]

CAS Number 2511-06-0 [2]

Boiling Point 77 °C at 53 Torr [4]

Appearance Yellow to colorless liquid [4]
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Enantioselective Synthesis: Experimental Protocol
The enantioselective synthesis of [(1S)-1-methoxyethyl]benzene can be achieved through a

two-step process involving the asymmetric reduction of acetophenone to (S)-1-phenylethanol,

followed by a Williamson ether synthesis.

Step 1: Asymmetric Reduction of Acetophenone to (S)-1-
Phenylethanol
This step utilizes a chiral catalyst to achieve high enantioselectivity.

Materials:
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Acetophenone

Isopropanol

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (as a chiral catalyst)

Potassium hydroxide (KOH)

Toluene

Hydrochloric acid (HCl), 1M

Sodium sulfate (Na₂SO₄), anhydrous

Diethyl ether

Procedure:

In a round-bottom flask, dissolve acetophenone in a mixture of isopropanol and toluene.

Add the chiral catalyst and a catalytic amount of potassium hydroxide.

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding 1M HCl until the solution is acidic.

Extract the product with diethyl ether (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-

phenylethanol.

Step 2: Methylation of (S)-1-Phenylethanol via
Williamson Ether Synthesis
This classic ether synthesis method is employed to methylate the chiral alcohol.
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Materials:

(S)-1-Phenylethanol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert

atmosphere (e.g., argon or nitrogen), add a solution of (S)-1-phenylethanol in anhydrous

THF dropwise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour until the evolution of hydrogen gas ceases.

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution.

Extract the product with diethyl ether (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by distillation under reduced pressure to yield [(1S)-1-

methoxyethyl]benzene.

Spectroscopic Data
The structural confirmation of [(1S)-1-methoxyethyl]benzene is achieved through various

spectroscopic techniques. While specific spectra for the pure (S)-enantiomer are not readily

available in public databases, the data for the racemic mixture provides a close approximation.

Chiral NMR techniques can be employed for enantiomeric differentiation[1][5][6][7].

Table 2: Spectroscopic Data for (1-Methoxyethyl)benzene

Spectroscopy Key Features

¹H NMR

Signals for hydrogens on the carbon adjacent to

the ether oxygen are expected in the 3.4-4.5

ppm range[8].

¹³C NMR
The carbon adjacent to the ether oxygen

typically appears in the 50-80 ppm region[8].

Mass Spectrometry (GC-MS)
The mass spectrum shows characteristic

fragmentation patterns[9].

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic C-O

stretching vibrations for the ether linkage[9].

Applications in Drug Development
[(1S)-1-methoxyethyl]benzene serves as a valuable chiral building block in the synthesis of

more complex molecules with potential therapeutic applications. The (S)-1-phenylethyl ether

moiety can be found in various drug candidates and pharmacologically active compounds.

Chiral Auxiliary
The chiral nature of [(1S)-1-methoxyethyl]benzene allows it to be used as a chiral auxiliary, a

stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective

reaction[9]. After the desired stereochemistry is established, the auxiliary can be cleaved and

potentially recovered.
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Synthesis of Bioactive Molecules
The (S)-1-phenylethyl ether group can be incorporated into larger molecular scaffolds to

explore structure-activity relationships (SAR) in drug discovery programs. The stereochemistry

at the benzylic position can significantly influence the biological activity of a molecule by

affecting its binding affinity to a specific biological target. While specific examples of marketed

drugs containing the [(1S)-1-methoxyethyl]benzene fragment are not prominently documented,

the use of chiral ethers and the broader class of chiral building blocks is a well-established

strategy in medicinal chemistry[10][11][12].

Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the public domain that directly links

[(1S)-1-methoxyethyl]benzene to the modulation of a particular signaling pathway. Its role is

primarily that of a synthetic intermediate. However, the chiral moieties derived from it can be

part of drug molecules that target a wide range of biological pathways.

Below is a generalized workflow for the utilization of a chiral building block like [(1S)-1-

methoxyethyl]benzene in a drug discovery context.

Synthesis & Characterization Biological Screening Lead Optimization Preclinical & Clinical Development

[(1S)-1-methoxyethyl]benzene
(Chiral Building Block)

Incorporate into
lead compound scaffold

Purification & Characterization
(NMR, MS, etc.)

High-Throughput Screening
(HTS) Hit Identification Structure-Activity

Relationship (SAR) Studies ADMET Profiling Preclinical Studies Clinical Trials

Click to download full resolution via product page

Figure 1. Generalized drug discovery workflow utilizing a chiral building block.

Conclusion
[(1S)-1-methoxyethyl]benzene is a valuable chiral compound with significant potential in

synthetic organic chemistry, particularly in the field of drug discovery. Its well-defined

stereochemistry makes it an important building block for the enantioselective synthesis of

complex molecular targets. This guide has provided a comprehensive overview of its

properties, a detailed synthetic protocol, and a discussion of its potential applications, serving
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as a valuable resource for researchers and professionals in the field. Further exploration into

the incorporation of this chiral moiety into novel therapeutic agents is a promising area for

future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for
Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

2. (S)-(1-Methoxyethyl)benzene | C9H12O | CID 10419278 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (1-Methoxyethyl)benzene | C9H12O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Chiral recognition of ethers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. chem.libretexts.org [chem.libretexts.org]

9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

10. Chiral Auxiliaries [sigmaaldrich.com]

11. Strategies for chiral separation: from racemate to enantiomer - PMC
[pmc.ncbi.nlm.nih.gov]

12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to [(1S)-1-
methoxyethyl]benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15281690#iupac-name-for-s-1-methoxyethyl-
benzene]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15281690?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100457/
https://pubchem.ncbi.nlm.nih.gov/compound/S_-_1-Methoxyethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/S_-_1-Methoxyethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/19913
https://www.mdpi.com/1422-0067/26/2/584
https://pubmed.ncbi.nlm.nih.gov/18655008/
https://www.researchgate.net/publication/51428266_Chiral_Recognition_of_Ethers_by_NMR_Spectroscopy
https://www.researchgate.net/publication/257813333_C-13_NMR_Spectroscopy_for_the_Differentiation_of_Enantiomers_Using_Chiral_Solvating_Agents
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers
https://en.wikipedia.org/wiki/Chiral_auxiliary
https://www.sigmaaldrich.com/US/en/products/chemistry-and-biochemicals/chemical-synthesis/chiral-auxiliaries
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4877035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4877035/
https://www.benchchem.com/product/b15281690#iupac-name-for-s-1-methoxyethyl-benzene
https://www.benchchem.com/product/b15281690#iupac-name-for-s-1-methoxyethyl-benzene
https://www.benchchem.com/product/b15281690#iupac-name-for-s-1-methoxyethyl-benzene
https://www.benchchem.com/product/b15281690#iupac-name-for-s-1-methoxyethyl-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15281690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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